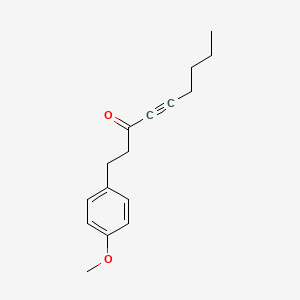
4-Nonyn-3-one, 1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonyn-3-one, 1-(4-methoxyphenyl)- is an organic compound with the molecular formula C16H20O2. It is a specialty chemical used in various scientific and industrial applications. This compound is characterized by the presence of a nonynone group and a methoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- typically involves the coupling of appropriate precursors through well-established organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Companies like Parchem specialize in the manufacture and distribution of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Nonyn-3-one, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Nonyn-3-one, 1-(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Nonyn-3-one, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparación Con Compuestos Similares
Similar Compounds
4-Nonyn-3-one: A structurally similar compound with a nonynone group but lacking the methoxyphenyl group.
1-(4-Methoxyphenyl)-3-methyl-1-nonyn-3-ol: Another related compound with a similar backbone but different functional groups
Uniqueness
4-Nonyn-3-one, 1-(4-methoxyphenyl)- is unique due to the presence of both the nonynone and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
217086-39-0 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)non-4-yn-3-one |
InChI |
InChI=1S/C16H20O2/c1-3-4-5-6-7-15(17)11-8-14-9-12-16(18-2)13-10-14/h9-10,12-13H,3-5,8,11H2,1-2H3 |
Clave InChI |
QPQZIIWQQWOIAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)CCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


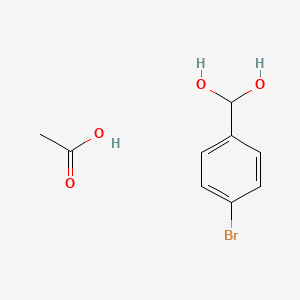
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
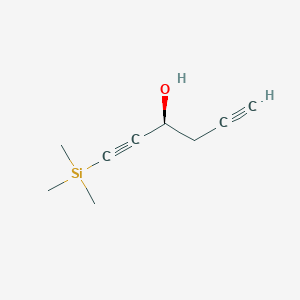
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)
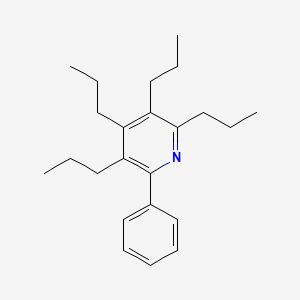
![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
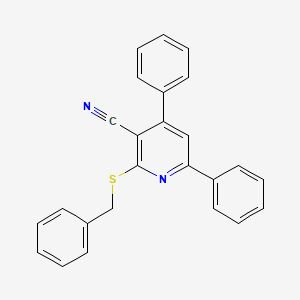
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
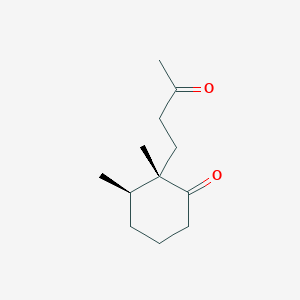
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
